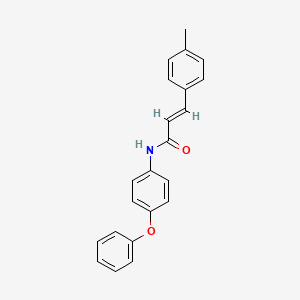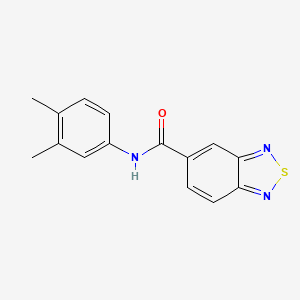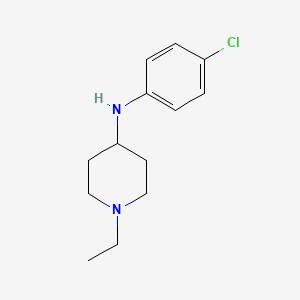
2-(methacryloylamino)-5-methyl-4-phenyl-3-thiophenecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Methacryloylamino)-5-methyl-4-phenyl-3-thiophenecarboxamide is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as MATP, and it has been found to possess unique biochemical and physiological properties that make it an ideal candidate for use in laboratory experiments. In Additionally, we will list possible future directions for research on MATP.
Mechanism of Action
The mechanism of action of MATP involves its ability to generate ROS upon exposure to light. The ROS then induce oxidative damage to cellular components, leading to cell death. Additionally, MATP has been found to possess anti-inflammatory properties, making it a potential treatment for inflammatory diseases.
Biochemical and Physiological Effects:
MATP has been found to possess unique biochemical and physiological effects. In addition to its ability to induce cell death in cancerous cells, MATP has been found to possess anti-inflammatory properties, making it a potential treatment for inflammatory diseases. Additionally, MATP has been found to possess antimicrobial properties, making it a potential treatment for bacterial infections.
Advantages and Limitations for Lab Experiments
MATP possesses several advantages for use in laboratory experiments. Its ability to generate ROS upon exposure to light makes it an ideal candidate for use in photodynamic therapy. Additionally, its anti-inflammatory and antimicrobial properties make it a potential treatment for a variety of diseases. However, MATP also possesses limitations, including its complex synthesis method and potential toxicity in high doses.
Future Directions
There are several future directions for research on MATP. One potential direction is to explore its potential as a treatment for inflammatory diseases, such as rheumatoid arthritis. Additionally, further research could be conducted on the use of MATP in photodynamic therapy for the treatment of various cancers. Furthermore, the potential antimicrobial properties of MATP could be further explored for the development of new antibiotics.
Synthesis Methods
MATP is synthesized through a multi-step process involving the reaction of 2-aminobenzamide with 2-bromo-5-methylthiophene-3-carboxylic acid. The resulting product is then reacted with methacryloyl chloride to yield MATP. The synthesis of MATP is a complex process that requires careful attention to detail and precise measurements to ensure the purity and quality of the final product.
Scientific Research Applications
MATP has shown promising results in a variety of scientific research applications. One of the most significant applications of MATP is in the field of photodynamic therapy (PDT). PDT is a non-invasive treatment that utilizes a photosensitizer, such as MATP, to generate reactive oxygen species (ROS) upon exposure to light. The ROS then induce cell death in cancerous cells, making PDT a potential treatment for a variety of cancers.
properties
IUPAC Name |
5-methyl-2-(2-methylprop-2-enoylamino)-4-phenylthiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2S/c1-9(2)15(20)18-16-13(14(17)19)12(10(3)21-16)11-7-5-4-6-8-11/h4-8H,1H2,2-3H3,(H2,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFSBDPSBQIVFPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(S1)NC(=O)C(=C)C)C(=O)N)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-2-[(2-methylacryloyl)amino]-4-phenylthiophene-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(2-hydroxy-3-quinolinyl)methyl]-N-(3-methylphenyl)acetamide](/img/structure/B5697280.png)
![1,3-diethyl-5-[(1-methyl-1H-pyrrol-2-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5697286.png)
![4-[(2-methyl-3-nitrobenzoyl)amino]benzoic acid](/img/structure/B5697297.png)
![N-(3,5-dichlorophenyl)-4-methyl-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B5697300.png)

![5-{[2,5-dimethyl-1-(2-methylphenyl)-1H-pyrrol-3-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5697311.png)
![4-({[5-(4-fluorophenyl)-2-furyl]methylene}amino)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5697312.png)
![ethyl 4,5-dimethyl-2-{[3-(4-methylphenyl)acryloyl]amino}-3-thiophenecarboxylate](/img/structure/B5697315.png)
![3-{[(4-tert-butylphenoxy)acetyl]amino}-2-methylbenzoic acid](/img/structure/B5697323.png)

![2-(4-phenyl-1,3-thiazol-2-yl)-1,2,4-triazaspiro[4.4]nonane-3-thione](/img/structure/B5697329.png)
![1-(4-{4-[(2,5-dimethylphenyl)sulfonyl]-1-piperazinyl}phenyl)ethanone](/img/structure/B5697352.png)